Propane-1-sulfonamide: A Technical Guide to Core Chemical Properties
Propane-1-sulfonamide: A Technical Guide to Core Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental chemical properties of propane-1-sulfonamide, a versatile building block in organic synthesis and pharmaceutical development. The information is presented to support research and development activities, with a focus on structured data, experimental context, and logical relationships in medicinal chemistry.
Core Chemical and Physical Properties
Propane-1-sulfonamide is an organic compound featuring a propyl group attached to a sulfonamide functional group.[1] Depending on its purity, it can present as a white to off-white solid or a colorless liquid.[1][2] Its chemical structure lends it solubility in water and various polar organic solvents.[3]
The quantitative physicochemical properties of propane-1-sulfonamide are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 24243-71-8 | [3][4] |
| Molecular Formula | C₃H₉NO₂S | [3][4] |
| Molecular Weight | 123.17 g/mol | [3] |
| Melting Point | 51-52 °C | [3][5] |
| Boiling Point | 226.7 °C at 760 mmHg105-106 °C at 0.1 Torr | [3][5] |
| Density | 1.198 g/cm³ (Predicted) | [2][6] |
| pKa | 10.87 ± 0.60 (Predicted) | [6] |
| Appearance | White to Off-White Solid / Colorless Liquid | [1][2] |
| Solubility | Soluble in water and polar organic solvents.Slightly soluble in Chloroform, DMSO, Methanol. | [3][6] |
Synthesis and Characterization
The synthesis and characterization of propane-1-sulfonamide are critical for ensuring purity and confirming identity in research and development settings.
Experimental Protocol: Synthesis from 1-Propanesulfonyl Chloride
A common and straightforward method for the preparation of propane-1-sulfonamide involves the reaction of 1-propanesulfonyl chloride with ammonia.[5]
Materials:
-
1-Propanesulfonyl chloride
-
Diethyl ether
-
Ammonia gas
-
Dichloromethane
-
Standard laboratory glassware and cooling equipment
Procedure:
-
Saturate 20 mL of diethyl ether with ammonia gas in a suitable reaction vessel, then cool the solution to 0 °C using an ice bath.[5]
-
Slowly add 0.8 mL (7 mmol, 1 equivalent) of 1-propanesulfonyl chloride dropwise to the cooled, ammonia-saturated ether solution.[5]
-
Continue bubbling ammonia gas through the reaction mixture for an additional 10 minutes at 0 °C.[5]
-
Upon completion of the reaction, remove the solvent by rotary evaporation.[5]
-
Suspend the resulting residue in dichloromethane. To aid dissolution, sonicate the mixture.[5]
-
Filter the suspension to remove any insoluble solids (primarily ammonium chloride).[5]
-
Evaporate the filtrate to yield propane-1-sulfonamide. The product is often obtained as a colorless liquid in nearly quantitative yield.[5]
-
Confirm the structure of the product using analytical methods such as ¹H NMR spectroscopy.[5]
Caption: Synthesis workflow for propane-1-sulfonamide.
Expected Spectroscopic Properties
While specific experimental spectra for propane-1-sulfonamide are not widely published, its structure allows for the prediction of key spectroscopic features based on well-established principles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the propyl chain, plus a signal for the amine protons.
-
-CH₃ group: A triplet, due to coupling with the adjacent -CH₂- group, would appear furthest upfield (lowest ppm).
-
-CH₂- (middle) group: A sextet (or multiplet), from coupling with the adjacent -CH₃ and -CH₂-SO₂ groups, would be expected in the intermediate region.
-
-CH₂-SO₂ group: A triplet, coupling with the middle -CH₂- group, would be the most downfield of the aliphatic signals due to the electron-withdrawing effect of the sulfonyl group.
-
-NH₂ group: A broad singlet is expected for the amine protons. Its chemical shift can be variable and it may exchange with D₂O.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display three signals for the three distinct carbon atoms of the propyl group.
-
-CH₃ carbon: The most upfield signal.
-
-CH₂- (middle) carbon: Signal in the intermediate region.
-
-CH₂-SO₂ carbon: The most downfield signal due to the deshielding effect of the adjacent sulfur atom.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorptions typical of a primary sulfonamide.
-
N-H stretching: Two bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the -NH₂ group.
-
S=O stretching: Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch typically around 1350-1310 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.[7]
-
C-H stretching: Absorptions for the aliphatic C-H bonds would appear just below 3000 cm⁻¹.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 123. The fragmentation pattern would likely involve the loss of the propyl group, the SO₂NH₂ group, and other characteristic cleavages of the alkyl chain.
Role in Drug Development and Medicinal Chemistry
Sulfonamides are a cornerstone functional group in medicinal chemistry, famously constituting the first class of effective antimicrobial agents.[8] Beyond their historical significance, they remain crucial as versatile intermediates and pharmacophores in modern drug discovery.[8] Simple aliphatic sulfonamides like propane-1-sulfonamide serve as fundamental building blocks for the synthesis of more complex, biologically active molecules. Their utility stems from the unique physicochemical properties imparted by the sulfonamide group, including its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[1]
Caption: Logical flow of propane-1-sulfonamide in synthesis.
References
- 1. CAS 24243-71-8: propane-1-sulfonamide | CymitQuimica [cymitquimica.com]
- 2. CAS24243-71-8 PROPANE-1-SULFONAMIDE, CasNo.24243-71-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. Propane-1-sulphonamide | C3H9NO2S | CID 3401849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PROPANE-1-SULFONAMIDE CAS#: 24243-71-8 [m.chemicalbook.com]
- 6. PROPANE-1-SULFONAMIDE | 24243-71-8 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Propane-1-sulfonamide (~90%) | LGC Standards [lgcstandards.com]
